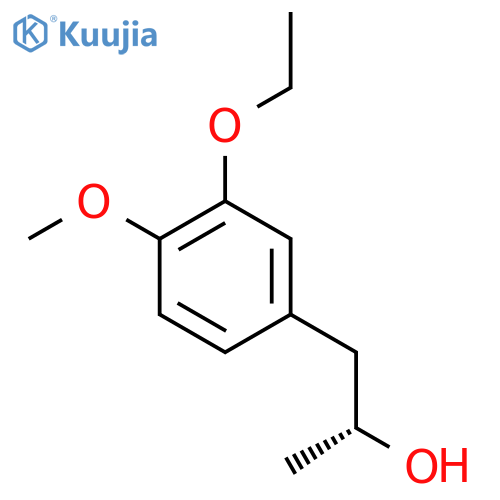Cas no 2227675-63-8 ((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)

2227675-63-8 structure
商品名:(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol
- 2227675-63-8
- EN300-1816297
-
- インチ: 1S/C12H18O3/c1-4-15-12-8-10(7-9(2)13)5-6-11(12)14-3/h5-6,8-9,13H,4,7H2,1-3H3/t9-/m1/s1
- InChIKey: REWPTOADCDLNNK-SECBINFHSA-N
- ほほえんだ: O[C@H](C)CC1C=CC(=C(C=1)OCC)OC
計算された属性
- せいみつぶんしりょう: 210.125594432g/mol
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.7Ų
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816297-0.25g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-0.05g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-0.1g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-5g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-10g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 10g |
$6450.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-0.5g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-10.0g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1816297-1g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-2.5g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1816297-1.0g |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol |
2227675-63-8 | 1g |
$1500.0 | 2023-06-03 |
(2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
2227675-63-8 ((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
